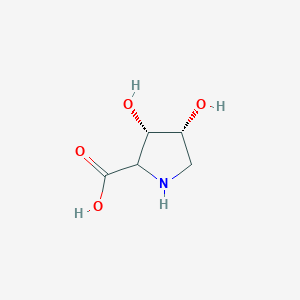
(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of chemoenzymatic synthesis, where lipase-mediated resolution protocols are employed. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions has been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases on diatomaceous earth (Amano PS-D) has been shown to provide excellent enantiomeric excess, making it a viable method for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include other chiral pyrrolidines and derivatives such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4S)-3-hydroxypiperidine-4-carboxylic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3?,4-/m1/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-BSDROHESSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




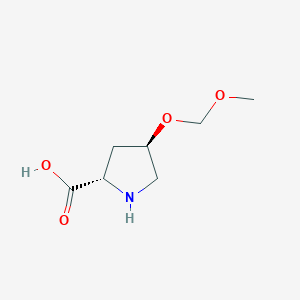

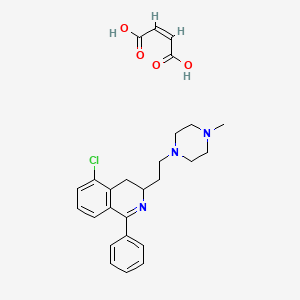
![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)
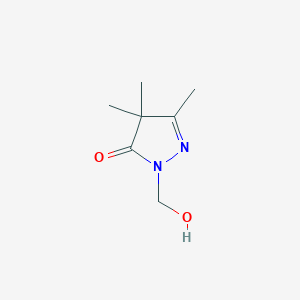
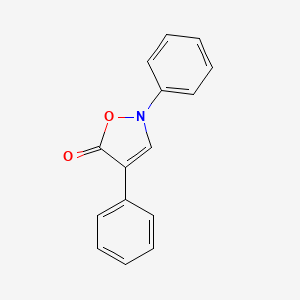
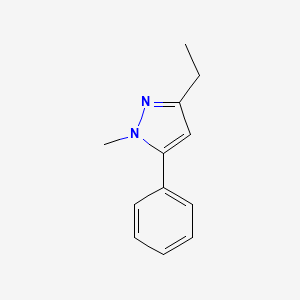
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)

![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)
